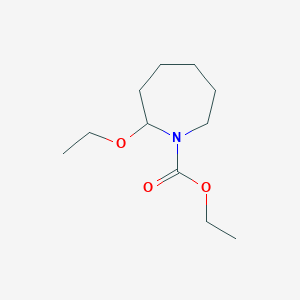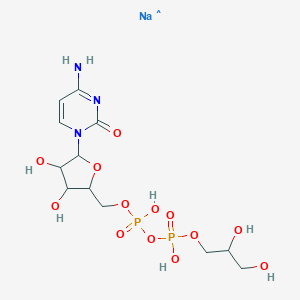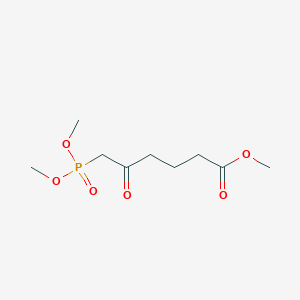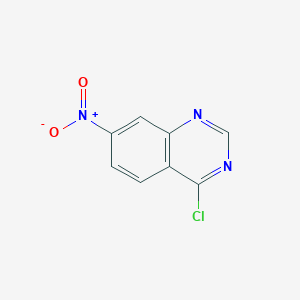
4-Chloro-7-nitroquinazoline
Overview
Description
4-Chloro-7-nitroquinazoline is a useful research compound. Its molecular formula is C8H4ClN3O2 and its molecular weight is 209.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties : A related compound, 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, synthesized in a study, demonstrated potential antioxidant properties. This included reducing lipid peroxidation and exhibiting nitric oxide scavenging activity (Saraiva et al., 2015).
Oxygen-Reactive Intermediates : A study on 4-nitroquinoline N-oxide, a structurally similar compound, showed that its metabolic activation leads to the production of oxygen-reactive intermediates. These intermediates stimulate oxygen consumption in mammalian cells, contributing to their cytotoxicity (Biaglow et al., 1977).
Antitumor Activity : Novel 5-substituted-4-hydroxy-8-nitroquinazolines, closely related to 4-Chloro-7-nitroquinazoline, have shown promising antitumor activity. Particularly, the compound 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline exhibited excellent dual EGFR/ErbB-2 inhibitory properties (Jin et al., 2005).
Antimalarial, Anti-SARS-CoV-2, and Antibacterial Activities : Novel chloroquinolinyl-1H-pyrazoles have shown significant antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. These findings suggest potential pharmaceutical applications (Zapol’skii et al., 2022).
Role in Electrophilic Aromatic Nitration : The substitution at C6 in 4-hydroxyquinazoline during electrophilic aromatic nitration influences its biological activity potency (Makhloufi et al., 2018).
Antileishmanial Activities : 4-Arylamino-6-nitroquinazolines exhibit excellent antileishmanial activities, offering potential new treatments for neglected diseases like leishmaniasis (Saad et al., 2016).
Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, which are structurally related, have shown significant antibacterial activity against both gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).
Synthesis of Microtubule Destabilizing Agents : The microwave-accelerated Dimroth rearrangement method has been used for the synthesis of 4-anilino-6-nitroquinazolines. These compounds act as microtubule destabilizing agents and apoptosis inducers (Foucourt et al., 2010).
Mechanism of Action
Target of Action
4-Chloro-7-nitroquinazoline is a derivative of quinazoline, a class of compounds known for their anticancer properties . Quinazolines, including this compound, primarily target tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
The mode of action of this compound involves its interaction with tyrosine kinases. As a tyrosine kinase inhibitor, it binds to these enzymes and blocks their activity . This inhibition prevents the transfer of phosphate groups to proteins, disrupting the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells, which rely heavily on these pathways for their uncontrolled growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR (epidermal growth factor receptor) signaling pathway . EGFR is a type of tyrosine kinase that, when activated, can trigger a cascade of events promoting cell proliferation, migration, and angiogenesis . By inhibiting EGFR, this compound can disrupt this cascade, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability due to its small size and ability to form hydrogen bonds .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By blocking the activity of tyrosine kinases, it disrupts the signaling pathways that cancer cells rely on for their growth and survival . This can lead to the death of cancer cells and a reduction in tumor size .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability . .
Properties
IUPAC Name |
4-chloro-7-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGYXZEVXWXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356732 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-17-9 | |
| Record name | 4-chloro-7-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper "215. The chemistry of simple heterocyclic systems. Part II. Condensations of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines"?
A1: This research investigates the reactions of this compound with various amines. [] The study focuses on understanding the condensation reactions of this compound and characterizing the resulting products. This research provides insights into the reactivity of this compound and its potential use as a building block for synthesizing more complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)


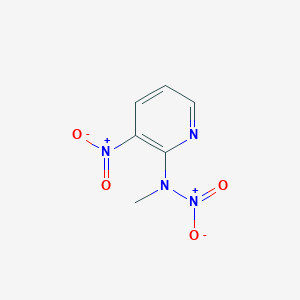

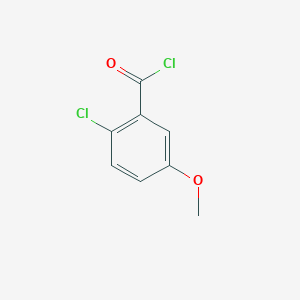



![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
